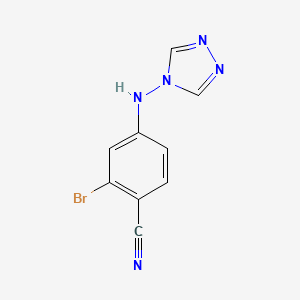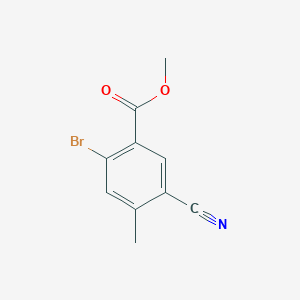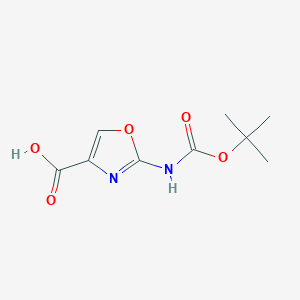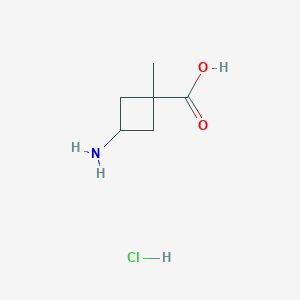
cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride
Overview
Description
“Cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride”, also known as AMCA, is a cyclic amino acid that has gained attention in the scientific community due to its potential therapeutic and industrial applications. It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (1s,3s)-3-amino-1-methylcyclobutane-1-carboxylic acid hydrochloride . The InChI code is 1S/C6H11NO2.ClH/c1-6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-,6+; . This indicates that the molecule has a chiral center, leading to the cis and trans isomers.Physical And Chemical Properties Analysis
This compound has a molecular weight of 165.62 .Scientific Research Applications
Specific Scientific Field
The specific scientific field is Biomedical Science .
Summary of the Application
Cyclobutane-containing scaffolds are used as intermediates in the stereoselective synthesis of candidates for biomedical purposes . These candidates can be used as surfactants, gelators for hydroxylic solvents, or metal cation ligands .
Methods of Application or Experimental Procedures
Efficient and versatile synthetic methodologies are reported for the preparation of these products . The common structural feature of all the synthesized products is the presence of a cis or trans -1,2- or cis -1,3-difunctionalized cyclobutane ring . The key intermediates, including enantiomerically pure 1,3-diamines and 1,3-amino alcohols, have been prepared from β-amino acid derivatives .
Results or Outcomes
The synthesized products are suitable candidates to be used in several fields including biomedical applications . They have potential use as surfactants, gelators for hydroxylic solvents, or metal cation ligands .
Biomedical Applications of Cyclobutane-Containing Scaffolds
Specific Scientific Field
The specific scientific field is Biomedical Science .
Summary of the Application
Cyclobutane-containing scaffolds are used as intermediates in the stereoselective synthesis of candidates for biomedical purposes . These candidates can be used as surfactants, gelators for hydroxylic solvents, or metal cation ligands .
Methods of Application or Experimental Procedures
Efficient and versatile synthetic methodologies are reported for the preparation of these products . The common structural feature of all the synthesized products is the presence of a cis or trans -1,2- or cis -1,3-difunctionalized cyclobutane ring . The key intermediates, including enantiomerically pure 1,3-diamines and 1,3-amino alcohols, have been prepared from β-amino acid derivatives .
Results or Outcomes
The synthesized products are suitable candidates to be used in several fields including biomedical applications . They have potential use as surfactants, gelators for hydroxylic solvents, or metal cation ligands .
Biomedical Applications of Cyclobutane-Containing Scaffolds
Specific Scientific Field
The specific scientific field is Biomedical Science .
Summary of the Application
Cyclobutane-containing scaffolds are used as intermediates in the stereoselective synthesis of candidates for biomedical purposes . These candidates can be used as surfactants, gelators for hydroxylic solvents, or metal cation ligands .
Methods of Application or Experimental Procedures
Efficient and versatile synthetic methodologies are reported for the preparation of these products . The common structural feature of all the synthesized products is the presence of a cis or trans -1,2- or cis -1,3-difunctionalized cyclobutane ring . The key intermediates, including enantiomerically pure 1,3-diamines and 1,3-amino alcohols, have been prepared from β-amino acid derivatives .
Results or Outcomes
The synthesized products are suitable candidates to be used in several fields including biomedical applications . They have potential use as surfactants, gelators for hydroxylic solvents, or metal cation ligands .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
properties
IUPAC Name |
3-amino-1-methylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTVVKJYPXKJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



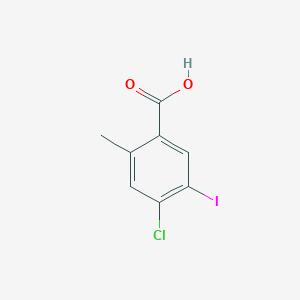


![Spiro[2.3]hexan-5-ylmethanol](/img/structure/B1403350.png)
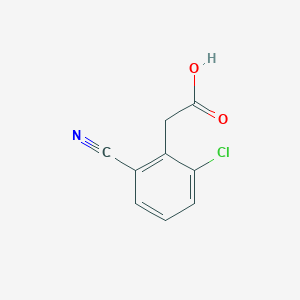
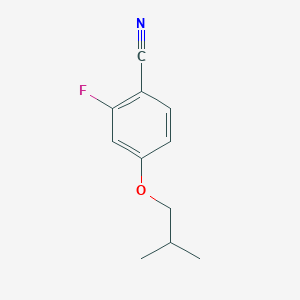
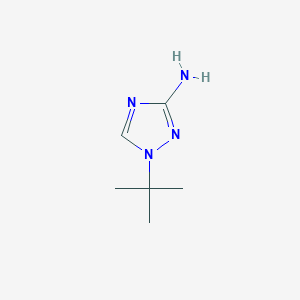
![(1r,4r)-4-[(Propylamino)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1403356.png)
